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Compound of Interest

Compound Name: N-butyldodecan-1-amine

Cat. No.: B15380497

This technical guide provides a comprehensive overview of the expected spectroscopic data
for N-butyldodecan-1-amine, a secondary amine with significant applications in chemical
synthesis and materials science. The following sections detail the predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized
experimental protocols for their acquisition. This document is intended for researchers,
scientists, and professionals in drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for N-butyldodecan-1-
amine. These predictions are based on established principles of spectroscopy and data from
analogous compounds.

Table 1: Predicted '"H NMR Spectroscopic Data (500 MHz,
CDCIs)
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
N-CH2-(CH2)2-CHs, N-
~2.60 t 4H
CH2-(CH2)10-CHs3
N-CH2-CHz-(CHz)2-
~1.45 quint 4H CHs, N-CH2-CH2-
(CH2)9-CHs
~1.26 m 18H N-(CHz)2-(CHz2)s-CHs
N-(CHz)3-CHs, N-
~0.90 t 6H
(CH2)11-CHs
~0.85 s (broad) 1H N-H

Note: The N-H proton signal can be broad and its chemical shift is concentration-dependent. It
may not show clear coupling.

Table 2: Predicted **C NMR Spectroscopic Data (125
MHz, CDCI3)
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Chemical Shift (8) ppm Assignment

~50.0 CH2-N

~32.5 N-CH2-CH:

~32.0 N-CH2-(CH2)9-CH2-CHs

~29.7 -(CH2)7- (dodecyl chain)

~29.4 N-(CHz2)2-CH2-CHs (dodecyl chain)
~27.5 N-(CHz)3-CH2-CHs (dodecyl chain)
~22.7 N-(CHz)10-CH2-CHs

~20.5 N-CH2-CHz2-CH2-CHs (butyl chain)
~14.1 -CHs

~14.0 -CHs

ble 3: licted :

Wavenumber (cm—?) Intensity Assignment
] N-H stretch (secondary amine)

~3350-3310 Weak-Medium o

C-H asymmetric and
~2955, ~2925, ~2855 Strong symmetric stretching of CHs

and CHz groups
~1465 Medium CHz2 scissoring
~1250-1020 Medium-Weak C-N stretch (aliphatic amine)[1]
~910-665 Broad, Strong N-H wag[1]

Table 4: Predicted Mass Spectrometry (Electron
lonization - El) Data
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miz Relative Intensity (%) Assighment
241 Low [M]* (Molecular lon)
226 Medium [M-CHs]*
M-CsH>7]* (loss of propyl
198 High IM-CaFA™ { Propy
radical)
M-CaHoq]™* (loss of butyl
184 High [M-Cabta]* ( Y
radical)
] [CH2(CH2)2CH2NHCH2]*
86 Very High (Base Peak)
(alpha-cleavage)
44 High [CH2=NHz]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of N-butyldodecan-1-amine in 0.5-
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as
an internal standard.

 Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
e 1H NMR Acquisition:
o Acquire the spectrum at a probe temperature of 298 K.

o Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of
1 second.

o Apply a 90° pulse angle.

o Accumulate 16 scans for a good signal-to-noise ratio.
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e 13C NMR Acquisition:
o Acquire the spectrum with proton decoupling.

o Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of
2 seconds.

o Apply a 45° pulse angle.
o Accumulate 1024 scans.

» Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential
window function and perform a Fourier transform. Phase and baseline correct the resulting
spectra. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for *H NMR and the
CDCls solvent peak at 77.16 ppm for 33C NMR.

Infrared (IR) Spectroscopy

o Sample Preparation: Place a drop of neat liquid N-butyldodecan-1-amine between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

e Acquisition:

o

Record a background spectrum of the clean salt plates.

[e]

Record the sample spectrum over a range of 4000 to 400 cm~1.

o

Co-add 16 scans to improve the signal-to-noise ratio.

[¢]

The spectrum is typically recorded in transmittance mode.

o Data Processing: The final spectrum is presented as a plot of transmittance versus
wavenumber (cm™1).

Mass Spectrometry (MS)
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e Sample Introduction: Introduce a dilute solution of N-butyldodecan-1-amine in a volatile
organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct
infusion or through a gas chromatography (GC) inlet.

 Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).
e Acquisition:

o Use a standard electron energy of 70 eV for ionization.

o Maintain an ion source temperature of approximately 200-250 °C.

o Scan a mass-to-charge (m/z) range of 40-300 amu.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
elucidate the structure. The relative intensities of the fragment ions are normalized to the
most abundant peak (base peak).

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of N-butyldodecan-1-amine.
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Caption: Workflow for Spectroscopic Analysis of N-butyldodecan-1-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15380497#n-butyldodecan-1-amine-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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